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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NP10679, a selective, pH-dependent

inhibitor of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The unique

mechanism of action of NP10679, characterized by increased potency in acidic environments,

presents a promising therapeutic strategy for neurological conditions associated with tissue

acidosis, such as stroke and subarachnoid hemorrhage.

Core Compound Profile: NP10679
NP10679 is a negative allosteric modulator of NMDA receptors with high selectivity for those

containing the GluN2B subunit.[1][2] A key feature of this compound is its enhanced inhibitory

activity at lower pH levels, a condition characteristic of ischemic brain tissue.[1][2] This pH-

dependent inhibition allows for targeted action in pathological areas while minimizing effects on

NMDA receptors in healthy tissue, thereby potentially reducing on-target adverse effects.[1][2]

NP10679 also possesses favorable pharmacokinetic properties, including high oral

bioavailability and good brain penetration.[3]

Quantitative Data Summary
The following tables summarize the key quantitative data for NP10679, including its pH-

dependent potency, selectivity, and off-target activity.

Table 1: pH-Dependent Inhibition of GluN2B-containing NMDA Receptors by NP10679

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10860393?utm_src=pdf-interest
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002277/
https://pubmed.ncbi.nlm.nih.gov/36642931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002277/
https://pubmed.ncbi.nlm.nih.gov/36642931/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4002277/
https://pubmed.ncbi.nlm.nih.gov/36642931/
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.medchemexpress.com/np10679.html
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/product/b10860393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pH IC50 (nM)
Fold Increase in Potency
(pH 7.6 vs. 6.9)

7.6 142 ~6.2

6.9 23

Data sourced from

MedchemExpress.com and J

Pharmacol Exp Ther (2021).[3]

[4]

Table 2: Subunit Selectivity of NP10679 at NMDA Receptors

NMDA Receptor Subunit % Inhibition at 3 µM NP10679

GluN2A Not considerable

GluN2C Not considerable

GluN2D Not considerable

Data sourced from J Pharmacol Exp Ther

(2021).[4] NeurOp, Inc. states that NP10679 is

over 100-fold more potent at GluN2B-containing

NMDA receptors than other subtypes.[5]

Table 3: Off-Target Activity of NP10679
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Target IC50 (µM) Ki (µM)

5-HT1D - 2.29

5-HT2A 1.71 0.638

5-HT2B - 1.92

α1A Adrenergic Receptor 0.154 0.603

α1B Adrenergic Receptor - 1.92

α1D Adrenergic Receptor - 0.495

α2C Adrenergic Receptor - 3.09

H1-Histamine Receptor 0.073 0.040

Serotonin Transporter (SERT) - 0.135

hERG Channel 0.620 -

Data sourced from

MedchemExpress.com.[3]

Table 4: Pharmacokinetic Properties of NP10679

Parameter Value Species

Oral Bioavailability (F%) 76% Mouse

Brain to Plasma Ratio 1.3 - 2.6 Mouse

Half-life (t1/2) ~20 hours Human

Plasma Protein Binding 97.4% - 99.0% Various

Data sourced from Clin

Pharmacol Drug Dev (2023).[6]

Key Experimental Protocols
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Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus
laevis Oocytes
This protocol outlines the key steps for characterizing the pH-dependent inhibition of NMDA

receptors by NP10679 using the TEVC technique.

1. Oocyte Preparation and cRNA Injection:

Stage V-VI oocytes are harvested from female Xenopus laevis frogs.

Oocytes are defolliculated, typically using collagenase treatment.

cRNAs encoding the human GluN1 and GluN2B subunits are co-injected into the oocytes.

Injected oocytes are incubated for 2-4 days at 16-18°C in a suitable medium (e.g., Barth's

solution) to allow for receptor expression.[7]

2. Electrophysiological Recording:

An oocyte expressing the recombinant NMDA receptors is placed in a recording chamber

and continuously perfused with a recording solution (e.g., ND96).[7]

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing

and the other for current injection.[8][9]

The membrane potential is clamped at a holding potential of -40 mV to -70 mV.[10]

3. Data Acquisition:

NMDA receptor currents are evoked by the application of glutamate (e.g., 100 µM) and

glycine (e.g., 30 µM).

A stable baseline current is established before the application of NP10679.

NP10679 is applied at various concentrations to determine the concentration-response

relationship for inhibition.
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To assess pH-dependency, the pH of the perfusion solution is adjusted to 7.6 and 6.9, and

the inhibitory effect of NP10679 is measured at each pH.[4]

The IC50 values are calculated from the concentration-response curves at each pH.

Visualizing the Mechanism and Pathways
Experimental Workflow: Two-Electrode Voltage Clamp
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Caption: Workflow for TEVC analysis of NP10679.

Logical Relationship: pH-Dependent Inhibition of
NP10679
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Caption: pH-dependent potency of NP10679.

Signaling Pathways: NMDA Receptor-Mediated Pro-
Survival and Excitotoxicity
Pro-Survival Signaling Pathway

Under normal physiological conditions, synaptic NMDA receptor activation, particularly those

containing the GluN2A subunit, is linked to pro-survival signaling cascades. This involves the

activation of kinases such as Akt and the ERK/MAPK pathway, leading to the phosphorylation

and activation of the transcription factor CREB (cAMP response element-binding protein).[11]

[12] Activated CREB promotes the expression of genes involved in neuronal survival, synaptic

plasticity, and memory formation.[13][14][15]
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Caption: NMDA receptor pro-survival signaling.
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Excitotoxicity Signaling Pathway and the Role of NP10679

In pathological conditions such as stroke, excessive glutamate release leads to the

overactivation of NMDA receptors, particularly extrasynaptic GluN2B-containing receptors.[12]

This results in a massive influx of Ca²⁺, triggering a cascade of detrimental events including the

activation of catabolic enzymes, mitochondrial dysfunction, and the production of reactive

oxygen species, ultimately leading to neuronal apoptosis or necrosis.[1][16] NP10679, with its

enhanced potency in the acidic environment of ischemic tissue, selectively inhibits these

overactive GluN2B-containing NMDA receptors, thereby mitigating the downstream excitotoxic

cascade.[1][12]

Excess Glutamate
(Ischemia)

Extrasynaptic NMDA Receptor
(GluN2B)

Massive Ca²⁺ Influx

NP10679
(Enhanced potency at low pH)

Mitochondrial Dysfunction Activation of Catabolic Enzymes
(Caspases, Calpains) ROS Production

Apoptosis/Necrosis

Click to download full resolution via product page

Caption: NP10679 inhibits excitotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [pH-Dependent NMDA Receptor Inhibition by NP10679:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860393#ph-dependent-nmda-receptor-inhibition-
by-np10679]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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